Ethyl Resorcinol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

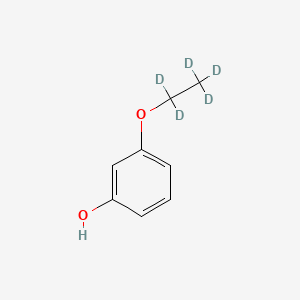

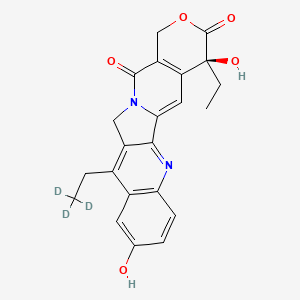

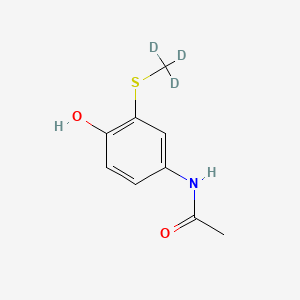

Ethyl Resorcinol-d5 is a biochemical used for proteomics research . It has the molecular formula C8H5D5O2 and a molecular weight of 143.19 .

Molecular Structure Analysis

The molecular structure of Ethyl Resorcinol-d5 is represented by the formula C8H5D5O2 . This indicates that it contains eight carbon atoms, five deuterium atoms (a stable isotope of hydrogen), and two oxygen atoms .

Physical And Chemical Properties Analysis

Ethyl Resorcinol-d5 has a molecular weight of 143.19 . More detailed physical and chemical properties were not found in the available resources.

Applications De Recherche Scientifique

Plant Growth Regulation and Ethylene Inhibition

- 1-Methylcyclopropene: A Review

This paper reviews over 100 studies examining the action, application, and effects of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene action in plants. It discusses how 1-MCP can prevent ethylene effects in various crops and details its effectiveness, concentration ranges, and factors to consider during its use (Blankenship & Dole, 2003).

Bioaccumulation and Environmental Implications

- Bioaccumulation of Decamethylpentacyclosiloxane (D5): A Review

This paper compiles and reviews bioaccumulation studies of D5, a high-production volume personal care product, discussing its rates, mechanisms, and implications in fish and mammals. It provides insights into how D5 is subject to bioaccumulation assessments due to its high octanol–water partition coefficient and widespread use (Gobas et al., 2015).

Ethylene Oxide and Cancer Risks

- Ethylene Oxide: Cancer Evidence Integration and Dose–Response Implications

This paper discusses the classification of ethylene oxide as a known human carcinogen by agencies like IARC and USEPA, reviewing epidemiological and toxicological evidence on the carcinogenicity of ethylene oxide. It highlights the discrepancies between observed cancer risks and classifications, suggesting a reevaluation of the evidence and risk estimates (Vincent et al., 2019).

Cellular Signaling and Receptors

- Cell Signaling and Receptors with Resorcinols and Flavonoids: Redox, Reactive Oxygen Species, and Physiological Effects

This paper provides an overview of resorcinols and flavonoids in cell signaling, focusing on their antioxidant properties, pro-oxidant effects, and physiological responses. It discusses the role of electron transfer, reactive oxygen species, and oxidative stress in the mechanistic theme of cellular signaling (Kovacic & Somanathan, 2011).

Orientations Futures

Ethyl Resorcinol-d5 and related compounds have potential applications in various fields. For instance, Niasorcinol™, a development from experts at the POND’S Skin Institute that combines the power of radiance-enhancing ethyl resorcinol with the benefits of niacinamide, has been clinically proven to help improve skin’s clarity and natural radiance . Future research may focus on exploring more applications of these compounds in different industries.

Mécanisme D'action

Target of Action

Ethyl Resorcinol-d5, a derivative of resorcinol, primarily targets enzymes in the thyroid, specifically thyroperoxidase . This enzyme plays a key role in thyroid hormone synthesis .

Mode of Action

Ethyl Resorcinol-d5 acts on the endocrine system by inhibiting thyroperoxidase, a key step in thyroid hormone synthesis . This inhibition blocks the synthesis of thyroid hormones and can cause goiter . It interferes with the iodination of tyrosine and the oxidation of iodide .

Biochemical Pathways

The inhibition of thyroperoxidase by Ethyl Resorcinol-d5 disrupts the normal biochemical pathways involved in thyroid hormone production . This disruption can lead to a decrease in thyroid hormone levels, which can have downstream effects on metabolism, growth, and development .

Pharmacokinetics

Resorcinol, the parent compound of Ethyl Resorcinol-d5, is known to be easily absorbed by the skin and mucosa . After absorption, it undergoes gluconoride formation and sulfation, and is predominantly eliminated from the body via the kidneys

Result of Action

The primary molecular effect of Ethyl Resorcinol-d5 is the inhibition of thyroperoxidase, leading to a decrease in thyroid hormone synthesis . This can result in goiter and other symptoms of hypothyroidism . On a cellular level, this can affect a wide range of processes that are regulated by thyroid hormones, including metabolism, growth, and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Resorcinol-d5. For instance, exposure to heavy traffic and air pollution has been linked to an increased risk of skin conditions, which could potentially influence the effectiveness of Ethyl Resorcinol-d5 when used in dermatological applications . Additionally, factors such as temperature, weather, and climate can also play a role in the onset, exacerbation, or relief of various dermatologic conditions .

Propriétés

IUPAC Name |

3-(1,1,2,2,2-pentadeuterioethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIKLMJHBGFTPV-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661968 |

Source

|

| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189493-66-0 |

Source

|

| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)